Sulconazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action

Sulconazole acts by inhibiting the synthesis of ergosterol, a crucial component of the fungal cell membrane. This disrupts the membrane integrity and function, leading to fungal cell death []. Researchers use this mechanism to understand how different fungal strains respond to the drug and identify potential resistance mechanisms.

In Vitro Studies

Sulconazole is widely used in in vitro studies to evaluate its antifungal activity against various fungal pathogens. This includes:

- Minimum inhibitory concentration (MIC) determination: Researchers measure the lowest concentration of sulconazole that inhibits fungal growth, allowing for comparison of the drug's effectiveness against different strains [].

- Time-kill studies: These studies assess the rate at which sulconazole kills fungi, providing insights into its fungicidal or fungistatic nature [].

- Combination therapy studies: Researchers investigate the potential benefits of combining sulconazole with other antifungal drugs or therapeutic agents to enhance its efficacy or overcome resistance [].

In Vivo Studies

While sulconazole is primarily used topically for treating fungal skin infections in humans, it can be employed in animal models to study its efficacy and safety in vivo. This allows researchers to:

- Evaluate the effectiveness of different formulations: Researchers can compare the efficacy of various topical formulations, such as creams or gels, to optimize drug delivery and penetration into the infected tissue [].

- Investigate drug interactions: Studies can assess potential interactions between sulconazole and other drugs administered systemically, providing valuable information for clinical settings [].

- Develop new antifungal therapies: Animal models can be used to test the effectiveness and safety of novel antifungal agents in combination with sulconazole or as potential alternatives [].

Sulconazole, specifically in its nitrate form, is a broad-spectrum antifungal agent belonging to the imidazole class. Its chemical name is (±)-1-[2,4-Dichloro-β-[(p-chlorobenzyl)thio]phenethyl]imidazole mononitrate. Sulconazole is typically presented as a white to off-white crystalline powder with a molecular weight of approximately 460.77 g/mol . It is primarily used topically for treating various dermatophyte infections, including tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm), as well as tinea versicolor caused by Malassezia furfur .

Sulconazole is generally well-tolerated with minimal side effects when used topically as directed [, ]. However, some potential hazards include [, ]:

- Skin irritation: Burning, stinging, itching, or redness at the application site can occur in some individuals.

- Drug interactions: It's essential to inform your doctor about any other medications you're taking, as Sulconazole might interact with certain drugs.

Sulconazole functions by inhibiting the enzyme lanosterol 14-alpha demethylase, which is crucial in the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts membrane integrity, leading to cell death. The compound exhibits activity against several pathogenic fungi by interfering with their metabolic pathways necessary for growth and reproduction .

The antifungal activity of sulconazole has been demonstrated in vitro against various dermatophytes such as Trichophyton rubrum, Trichophyton mentagrophytes, Epidermophyton floccosum, and Microsporum canis. Additionally, it shows some efficacy against Candida albicans and certain gram-positive bacteria, although clinical efficacy against these organisms has not been firmly established . Clinical studies indicate that approximately 69% of patients treated with sulconazole for tinea pedis showed significant improvement after 4 to 6 weeks of treatment .

The synthesis of sulconazole involves several steps, starting from the reaction of 2,4-dichlorophenyl compounds with imidazole derivatives. Key steps include:

- Formation of Imidazole Ring: The imidazole ring is synthesized through the condensation of appropriate aldehydes and ketones.

- Substitution Reactions: Chlorine substituents are introduced to enhance antifungal activity.

- Nitration: The final step involves nitration to form sulconazole nitrate, which enhances solubility and stability for topical applications .

Sulconazole is primarily utilized in dermatology for:

- Treating skin infections caused by dermatophytes.

- Managing conditions like athlete's foot, jock itch, and ringworm.

- Potential use in treating other fungal infections due to its broad-spectrum activity.

It is available in various formulations including creams and solutions for topical application .

Sulconazole shares similarities with other antifungal agents in the imidazole class. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Structure | Primary Use | Unique Features |

|---|---|---|---|

| Ketoconazole | Imidazole derivative | Systemic and topical antifungal | Broad-spectrum including systemic use |

| Clotrimazole | Imidazole derivative | Topical antifungal | Commonly used for oral thrush |

| Miconazole | Imidazole derivative | Topical antifungal | Effective against yeast infections |

| Sulconazole | Imidazole derivative | Topical antifungal | Strong activity against specific dermatophytes |

Sulconazole is unique due to its specific action against certain dermatophytes and its formulation as a nitrate salt, enhancing its solubility and effectiveness for topical applications .

Sulconazole (C₁₈H₁₅Cl₃N₂S) is classified as a dichlorobenzene derivative within the imidazole antifungal family. Its molecular architecture comprises:

- A 1H-imidazole core linked to a phenethyl group.

- 2,4-Dichlorophenyl and 4-chlorobenzylthio substituents, which enhance lipophilicity and target binding.

- A molecular weight of 397.74 g/mol and a logP value of 6.06, indicative of high lipid solubility.

Structural Features and Functional Groups

The compound’s nitrate salt (C₁₈H₁₆Cl₃N₃O₃S) improves stability for topical formulations. Its mechanism involves inhibition of fungal cytochrome P450-dependent enzymes, disrupting ergosterol biosynthesis.

Historical Development of Imidazole Antifungals

The evolution of imidazole antifungals emerged from the need to address limitations of early antifungals like nystatin and griseofulvin. Key milestones include:

Timeline of Imidazole Antifungal Development

Sulconazole’s development capitalized on structural modifications to imidazole, optimizing its affinity for fungal lanosterol 14α-demethylase (CYP51). Unlike earlier agents, its dichlorophenyl and benzylthio groups improved membrane penetration, enabling fungistatic and fungicidal effects depending on concentration.

Position Within Synthetic Antimicrobial Agents

Sulconazole occupies a niche among synthetic antimicrobials due to its:

Comparative Advantages Over Other Classes

Role in Antimicrobial Strategy

- Topical Specificity: Sulconazole’s lipophilicity confines activity to superficial skin layers, minimizing systemic absorption.

- Synergistic Potential: Combats bacterial co-infections via inhibition of Staphylococcus spp. (MIC <12.5 mg/L).

- Structural Innovation: The 2,4-dienone motif in derivatives enhances antifungal breadth, addressing resistant strains like Candida albicans.

Sulconazole is a chemically complex molecule, notable for its trichlorinated aromatic rings, sulfur-containing thioether linkage, and imidazole moiety. Its structure and physicochemical parameters underpin its interactions in both synthetic and biological contexts. The following sections dissect the core chemical features of Sulconazole, beginning with its molecular structure and formula.

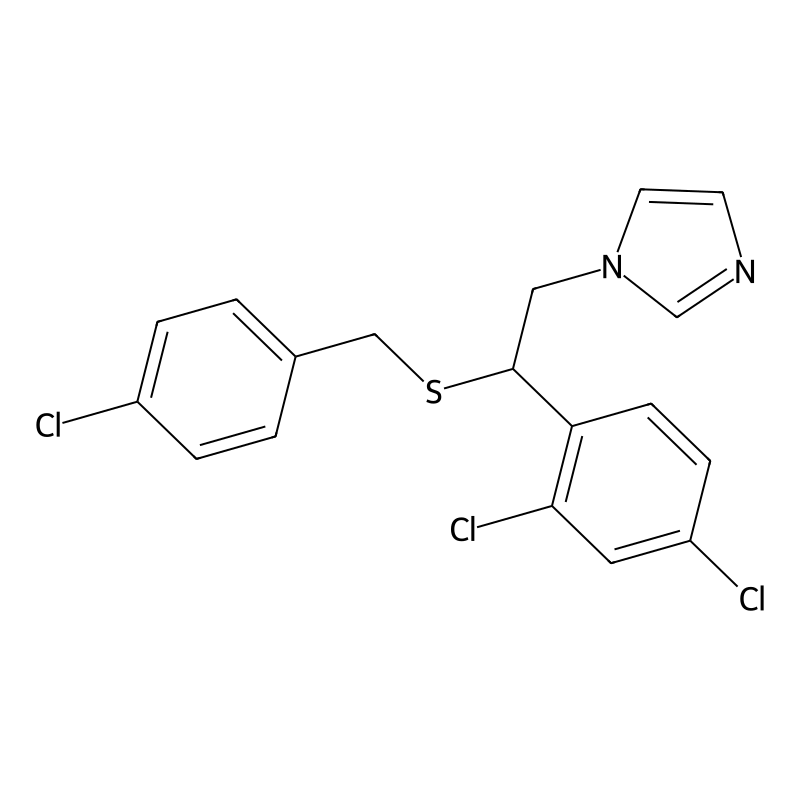

Molecular Structure and Formula (C18H15Cl3N2S)

Sulconazole’s molecular formula is C18H15Cl3N2S, which denotes a molecule composed of eighteen carbon atoms, fifteen hydrogen atoms, three chlorine atoms, two nitrogen atoms, and one sulfur atom [1] [4] [5]. This composition reflects a relatively high molecular weight, calculated as approximately 397.74 grams per mole based on average atomic masses [4].

The core structure of Sulconazole consists of a central imidazole ring attached to a substituted phenethyl group. The phenethyl group is further substituted with a 2,4-dichlorophenyl moiety and a 4-chlorobenzylthio group. The sulfur atom is present as a thioether linkage, connecting the benzyl group to the ethyl chain. The presence of three chlorine atoms, distributed across two aromatic rings, increases the compound’s lipophilicity and influences its chemical reactivity.

The IUPAC name for Sulconazole is 1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole [2] [4] [5]. This nomenclature encapsulates the connectivity of the molecule’s functional groups and highlights the imidazole core, which is a key feature in many antifungal agents.

The molecular structure can be represented in two-dimensional and three-dimensional conformations, as shown in the following table:

| Structural Representation | Description |

|---|---|

| Two-dimensional (2D) | Illustrates the connectivity of atoms and the arrangement of functional groups on a flat plane [3] [5]. |

| Three-dimensional (3D) | Depicts the spatial orientation of atoms, revealing the non-planarity introduced by the ethyl and thioether linkages [3]. |

The SMILES (Simplified Molecular Input Line Entry System) notation for Sulconazole is ClC1=CC=C(CSC(CN2C=CN=C2)C2=C(Cl)C=C(Cl)C=C2)C=C1 [2] [5]. This notation succinctly encodes the molecule’s structure for computational analyses.

The InChI (International Chemical Identifier) string for Sulconazole is InChI=1S/C18H15Cl3N2S/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21/h1-9,12,18H,10-11H2 [2] [5]. The InChIKey, a hashed version for database searching, is AFNXATANNDIXLG-UHFFFAOYSA-N [2] [5].

The following table summarizes key structural identifiers for Sulconazole:

| Identifier | Value |

|---|---|

| Molecular Formula | C18H15Cl3N2S |

| IUPAC Name | 1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole |

| SMILES | ClC1=CC=C(CSC(CN2C=CN=C2)C2=C(Cl)C=C(Cl)C=C2)C=C1 |

| InChI | InChI=1S/C18H15Cl3N2S/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21/h1-9,12,18H,10-11H2 |

| InChIKey | AFNXATANNDIXLG-UHFFFAOYSA-N |

The complexity of Sulconazole’s structure is reflected in its calculated complexity index of 404, as determined by cheminformatics algorithms [3]. This complexity arises from the presence of multiple aromatic rings, halogen substitutions, and the thioether linkage.

Physical Properties

The physical properties of Sulconazole are integral to its chemical behavior, influencing its solubility, phase transitions, and stability under various conditions. These properties are discussed in detail in the following subsections.

Solubility Profile

Sulconazole’s solubility profile is characterized by its limited aqueous solubility and preferential solubility in certain organic solvents. Experimental data indicate that Sulconazole exhibits a solubility of approximately 48.7 micrograms per milliliter in water at pH 7.4 [3]. This low solubility is consistent with its high lipophilicity, as evidenced by its multiple aromatic rings and trichlorinated structure.

In organic solvents, Sulconazole demonstrates variable solubility. It is reported to be insoluble in both water and ethanol, but highly soluble in dimethyl sulfoxide, with a solubility of 92 milligrams per milliliter at 25 degrees Celsius [6]. The following table summarizes the solubility data for Sulconazole and its nitrate salt:

| Solvent | Solubility (mg/mL or µg/mL) | Temperature (°C) | Reference |

|---|---|---|---|

| Water (pH 7.4) | 0.0487 | Not specified | [3] |

| Dimethyl sulfoxide | 92 | 25 | [6] |

| Ethanol | Insoluble | 25 | [6] |

| Water | Insoluble | 25 | [6] |

The pronounced difference in solubility between water and dimethyl sulfoxide underscores the hydrophobic nature of Sulconazole. This property is significant for its formulation and handling in laboratory and industrial settings.

Melting and Boiling Points

The phase transition temperatures of Sulconazole provide insight into its thermal stability and suitability for various applications. While the precise melting point for Sulconazole itself is not explicitly reported in the primary chemical databases, related data for its nitrate salt and closely related compounds suggest a high thermal stability.

Sulconazole nitrate, a salt form of Sulconazole, exhibits a boiling point of 558.2 degrees Celsius at standard atmospheric pressure (760 millimeters of mercury) [7]. The flash point is reported as 291.4 degrees Celsius, indicating the temperature at which the compound may vaporize to form an ignitable mixture in air [7].

The following table presents the available thermal property data:

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 558.2 °C | [7] |

| Flash Point | 291.4 °C | [7] |

| Melting Point | Not reported |

The high boiling and flash points reflect the thermal robustness of Sulconazole, which is consistent with its aromatic and halogenated structure. The lack of a reported melting point for the free base may be due to its decomposition or transition to the nitrate salt during thermal analysis.

Stability Parameters

Stability parameters for Sulconazole encompass its resistance to thermal, chemical, and photolytic degradation under various storage and handling conditions. The compound is generally considered stable at room temperature, as evidenced by its ability to be shipped without cooling measures [6]. This stability is attributed to the presence of electron-withdrawing chlorine atoms and the aromatic system, which confer resistance to oxidative and hydrolytic degradation.

Research on Sulconazole-loaded solid lipid nanoparticles has demonstrated that the compound maintains its integrity over a three-month period under accelerated stability testing conditions [8]. The particle size and percentage of drug content remained consistent, indicating that Sulconazole does not readily degrade under these conditions.

The following table summarizes key stability parameters:

| Parameter | Observation | Reference |

|---|---|---|

| Room Temperature Stability | Stable; no cooling required | [6] |

| Accelerated Stability | Maintains integrity over 3 months | [8] |

| Thermal Stability | High boiling and flash points | [7] |

Spectroscopic Characteristics

Spectroscopic analysis is fundamental to the identification and characterization of chemical compounds. Sulconazole’s spectroscopic properties are shaped by its aromatic rings, imidazole moiety, and thioether linkage, each contributing distinctive features to its spectra.

Ultraviolet-visible (UV-Vis) spectroscopy of Sulconazole is expected to reveal absorption maxima corresponding to the π-π* transitions of the aromatic rings and the imidazole group. The presence of electron-withdrawing chlorine atoms typically results in a bathochromic shift, moving absorption maxima to longer wavelengths.

Infrared (IR) spectroscopy of Sulconazole would exhibit characteristic absorption bands due to the stretching and bending vibrations of the aromatic C-H, C=C, C-Cl, and C-N bonds. The thioether (C-S) stretch is expected to appear in the range of 600 to 700 inverse centimeters, while imidazole ring vibrations contribute to absorptions in the 1500 to 1600 inverse centimeter region.

Nuclear magnetic resonance (NMR) spectroscopy provides detailed information on the hydrogen and carbon environments in Sulconazole. The aromatic protons typically resonate between 6.5 and 8.0 parts per million, while the methylene and methine protons adjacent to the sulfur and imidazole nitrogen atoms appear at lower chemical shifts. The presence of three chlorine atoms leads to distinctive splitting patterns and chemical shift changes.

Mass spectrometry (MS) analysis of Sulconazole yields a molecular ion peak at a mass-to-charge ratio (m/z) of 397, corresponding to the protonated molecule [M+H]+ [5]. The isotopic pattern is influenced by the presence of three chlorine atoms, resulting in a characteristic pattern due to the natural abundance of chlorine-35 and chlorine-37 isotopes.

The following table summarizes key spectroscopic characteristics:

| Spectroscopic Technique | Characteristic Features | Reference |

|---|---|---|

| UV-Vis | Aromatic and imidazole π-π* transitions | [general chemical knowledge] |

| IR | Aromatic C-H, C=C, C-Cl, C-N, C-S stretches | [general chemical knowledge] |

| NMR | Aromatic protons (6.5–8.0 ppm), methylene/methine shifts | [general chemical knowledge] |

| MS | [M+H]+ at m/z 397, chlorine isotope pattern | [5] |

Collision cross section (CCS) measurements, obtained via ion mobility spectrometry, provide additional insight into the gas-phase conformation of Sulconazole. The CCS for the [M+Na]+ adduct is reported as 189.92 square angstroms, and for the [M+H]+ adduct as 183.06 square angstroms [1]. These values reflect the spatial dimensions of the molecule in the gas phase and are consistent with its extended, non-planar structure.

Stereochemistry and Enantiomeric Properties

The stereochemical profile of Sulconazole is defined by the presence of a single stereocenter within its structure. Computational analyses indicate that Sulconazole possesses one undefined atom stereocenter, with no defined atom or bond stereocenters reported in the canonical compound as typically synthesized and utilized [3] [4].

The lack of defined stereochemistry in most available samples is reflected in the designation of Sulconazole as a racemic mixture, denoted by the (±) prefix in some chemical names [4]. This means that commercial preparations of Sulconazole typically contain both enantiomers in equal proportions.

Research into the enantiomeric separation of Sulconazole has been conducted using chiral chromatography. For example, the addition of camphorsulfonic acid as a chiral selector in high-performance liquid chromatography has been shown to resolve the enantiomers of Sulconazole and related basic drugs [7]. This indicates that, while the compound is generally used as a racemate, its enantiomers can be separated and studied individually.

The following table summarizes the stereochemical properties of Sulconazole:

| Stereochemical Feature | Observation | Reference |

|---|---|---|

| Atom Stereocenter Count | 1 undefined | [3] [4] |

| Bond Stereocenter Count | 0 | [3] [4] |

| Commercial Form | Racemic mixture (±) | [4] |

| Enantiomeric Separation | Achievable via chiral chromatography | [7] |

The chemical and physical properties of each enantiomer may differ, particularly in their interactions with chiral environments such as biological macromolecules. However, for the purposes of chemical characterization, Sulconazole is most commonly discussed as a racemic entity.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Drug Indication

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

About 6.70% of the dose was recovered in urine, and 2.01% in feces over a 7 day collection period. Radioactivity could be detected in both urine and feces at 7 days potentially due to a reservoir effect.

Wikipedia

Dioxathion

Dates

Holt RJ: Topical pharmacology of imidazole antifungals. J Cutan Pathol. 1976;3(1):45-59. [PMID:945306]

Feng et al. Small-molecule aggregates inhibit amyloid polymerization Nature Chemical Biology, doi: 10.1038/nchembio.65, published online 27 January 2008. http://www.nature.com/naturechemicalbiology